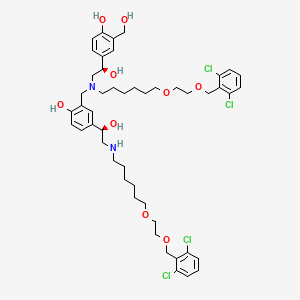
Vilanterol Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vilanterol Dimer is a compound derived from Vilanterol, a long-acting beta2-adrenergic agonist. Vilanterol is primarily used in combination with other bronchodilators for the management of chronic obstructive pulmonary disease (COPD) and asthma . This compound, like its parent compound, is designed to provide prolonged bronchodilation, making it a valuable therapeutic agent in respiratory medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vilanterol involves multiple steps, starting with the bromination of 2,6-dichlorophenylmethanol. This intermediate undergoes a series of reactions, including etherification and amination, to form the final product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Vilanterol and its derivatives, including Vilanterol Dimer, follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Vilanterol Dimer undergoes various chemical reactions, including:
Oxidation: Vilanterol can be oxidized under specific conditions, leading to the formation of degradation products.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of Vilanterol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives and degradation products of Vilanterol, which are analyzed for their pharmacological activity and stability .
Scientific Research Applications
Vilanterol Dimer has several scientific research applications:
Mechanism of Action
Vilanterol Dimer exerts its effects by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) . The increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells in the lungs . This mechanism is similar to that of other beta2-adrenergic agonists but with a longer duration of action .
Comparison with Similar Compounds
Similar Compounds
Salmeterol: Another long-acting beta2-adrenergic agonist used for similar indications.
Formoterol: A fast-acting beta2-adrenergic agonist with a shorter duration of action compared to Vilanterol.
Indacaterol: An ultra-long-acting beta2-adrenergic agonist with once-daily dosing.
Uniqueness of Vilanterol Dimer
This compound is unique due to its prolonged duration of action and high selectivity for beta2-adrenergic receptors . This makes it particularly effective for once-daily dosing regimens, improving patient compliance and therapeutic outcomes .
Properties
Molecular Formula |
C48H64Cl4N2O9 |
|---|---|
Molecular Weight |
954.8 g/mol |
IUPAC Name |
4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexyl-[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]methyl]phenol |
InChI |
InChI=1S/C48H64Cl4N2O9/c49-41-11-9-12-42(50)39(41)33-62-25-23-60-21-7-3-1-5-19-53-29-47(58)35-15-17-45(56)37(27-35)30-54(31-48(59)36-16-18-46(57)38(28-36)32-55)20-6-2-4-8-22-61-24-26-63-34-40-43(51)13-10-14-44(40)52/h9-18,27-28,47-48,53,55-59H,1-8,19-26,29-34H2/t47-,48-/m0/s1 |
InChI Key |
IZUWHFQBOKMICO-CRKOEVGVSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CN(CCCCCCOCCOCC3=C(C=CC=C3Cl)Cl)C[C@@H](C4=CC(=C(C=C4)O)CO)O)O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CN(CCCCCCOCCOCC3=C(C=CC=C3Cl)Cl)CC(C4=CC(=C(C=C4)O)CO)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















